REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[C:11]2[O:10][CH:9]([CH3:12])[CH2:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.[N:13]([O-])=O.[Na+].S([O-])([O-])=O.[Na+].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+].[Cl-].[K+]>O>[NH:2]([C:3]1[C:11]2[O:10][CH:9]([CH3:12])[CH2:8][C:7]=2[CH:6]=[CH:5][CH:4]=1)[NH2:13] |f:2.3,4.5.6,7.8.9,10.11|
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Name
|
|
Quantity
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485 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
157 mL
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
66.1 g
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Type
|
reactant
|
Smiles
|
NC1=CC=CC=2CC(OC21)C
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Name
|
|
Quantity
|
33.7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
393.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
755 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
77.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for one hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was warmed to 70° C.
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Type
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TEMPERATURE
|
Details
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to cool
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Type
|
WAIT
|
Details
|
stand at room temperature for 18 hours
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Duration
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18 h
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Type
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ADDITION
|
Details
|
was added drop-by-drop (over 20 minutes)
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Duration
|
20 min
|
Type
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STIRRING
|
Details
|
The resulting solution was stirred at 5° C. for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
at 70° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 4° C.
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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ADDITION
|
Details
|
125 g of the resulting solid product was mixed with 500 ml of methanol
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Type
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STIRRING
|
Details
|
The resulting suspension was stirred at 0° C. while an excess of anhydrous hydrogen chloride
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour at 0° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
most of the methanol was evaporated under reduced pressure at room temperature
|
Type
|
ADDITION
|
Details
|
The mixture was mixed with 500 ml of cold water
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Type
|
ADDITION
|
Details
|
made basic by the addition of 50% aqueous sodium hydroxide solution
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Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=CC=CC=2CC(OC21)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |